Imidocarb Dipropionate

Veterinary Parasitology Ovine Babesiosis Antiprotozoal Efficacy

Select Imidocarb Dipropionate for superior efficacy against large Babesia species (B. canis, B. vogeli) where diminazene and pentamidine fall short. Its 4-6 week therapeutic plasma half-life reduces handling and labor costs while providing sustained prophylaxis. Achieves 100% parasitological cure in sheep vs. 80% for diminazene. For bovine anaplasmosis, 3.5 mg/kg IM q48h outperforms oxytetracycline. Not interchangeable—verify species susceptibility before procurement.

Molecular Formula C19H20N6O.2C3H6O2
C25H32N6O5
Molecular Weight 496.6 g/mol
CAS No. 55750-06-6
Cat. No. B1671755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidocarb Dipropionate
CAS55750-06-6
Synonymsimidocarb dipropionate
Imizol
Molecular FormulaC19H20N6O.2C3H6O2
C25H32N6O5
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4
InChIInChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5)
InChIKeyAFGQXWSHYUHHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imidocarb Dipropionate: Veterinary Antiprotozoal for Babesiosis and Anaplasmosis Procurement and Selection


Imidocarb dipropionate (CAS 55750-06-6) is a carbanilide derivative antiprotozoal agent with a molecular weight of 496.6 g/mol, widely used in veterinary medicine for the treatment and prophylaxis of tick-borne hemoparasitic diseases including babesiosis and anaplasmosis in cattle, sheep, horses, and dogs [1]. It is the active pharmaceutical ingredient in the FDA-approved veterinary drug Imizol® (NADA #141-071), formulated as a sterile solution containing 120 mg/mL imidocarb dipropionate for intramuscular or subcutaneous administration [2]. The compound acts by inhibiting polyamine metabolism in susceptible parasites [3].

Why Imidocarb Dipropionate Cannot Be Simply Substituted with Other Antiprotozoals in Veterinary Formulations


Despite sharing a common indication for babesiosis and anaplasmosis with drugs such as diminazene aceturate, pentamidine, and oxytetracycline, imidocarb dipropionate cannot be interchanged arbitrarily due to fundamental differences in parasite species susceptibility profiles, pharmacokinetic durability, and chemosterilization efficacy [1]. While imidocarb and diminazene both belong to the aromatic diamidine class, imidocarb demonstrates superior efficacy against large Babesia species (e.g., B. canis, B. vogeli) but is notably ineffective against small Babesia species (e.g., B. gibsoni) where atovaquone combinations are required [2]. Furthermore, the sustained therapeutic plasma concentrations of imidocarb (4-6 weeks following a single injection) confer prophylactic utility that shorter-acting alternatives cannot provide [3]. The quantitative evidence below establishes precisely where imidocarb dipropionate offers measurable differentiation relative to its closest comparators.

Imidocarb Dipropionate: Comparative Efficacy, Pharmacokinetic, and Safety Evidence Against Leading Veterinary Antiprotozoals


Efficacy Against Ovine Babesiosis: Imidocarb Dipropionate (100%) vs. Diminazene Diaceturate (80%) in Naturally Infected Sheep

In a field study of naturally Babesia-infected Lohi sheep in Pakistan, imidocarb dipropionate achieved a 100% parasitological cure rate (determined by negative blood smear examination post-treatment), compared to an 80% cure rate with diminazene diaceturate under the same clinical conditions [1]. This 20-percentage-point efficacy advantage was observed in a head-to-head therapeutic trial design.

Veterinary Parasitology Ovine Babesiosis Antiprotozoal Efficacy

In Vitro Anti-Babesial Potency: Imidocarb Dipropionate (EC50 = 0.08 µg/mL) vs. Diminazene Aceturate (EC50 = 0.30 µg/mL) Against Babesia caballi

Using an established Babesia caballi in vitro culture system, imidocarb dipropionate demonstrated an EC50 value of 0.08 µg/mL, which is 3.75-fold more potent than diminazene aceturate (EC50 = 0.30 µg/mL) when evaluated under identical experimental conditions [1]. This in vitro potency advantage provides a mechanistic basis for the differential clinical efficacy observed in field studies.

In Vitro Pharmacology Babesia caballi EC50 Comparison

Comparative Therapeutic Efficacy in Bovine Anaplasmosis: Imidocarb Dipropionate Superior to Oxytetracycline and Diminazene Aceturate

In a comparative therapeutic trial involving 30 naturally Anaplasma marginale-infected cattle, imidocarb dipropionate at 3.5 mg/kg IM (repeated after 48 hours) demonstrated superior clinical and parasitological efficacy compared to both oxytetracycline 20% (20 mg/kg IM) and diminazene aceturate (3.5 mg/kg IM) under identical treatment protocols [1]. The study concluded that imidocarb was 'more effective in the treatment of bovine anaplasmosis' based on comprehensive evaluation of clinical signs, hematological parameters, and parasitemia reduction.

Bovine Anaplasmosis Comparative Chemotherapy Anaplasma marginale

Chemosterilization of Anaplasma marginale Carriers: Imidocarb (73.33%) vs. Oxytetracycline (86.67%) in Sahiwal Cattle

In a chemosterilization study of naturally infected carrier cattle, imidocarb dipropionate (5 mg/kg IM twice, 7 days apart) achieved elimination of persistent Anaplasma marginale infection in 11/15 (73.33%) animals at 56 days post-treatment, compared to 13/15 (86.67%) with oxytetracycline (22 mg/kg IV daily for 5 days) [1]. While oxytetracycline showed a numerical advantage, imidocarb's two-dose IM regimen offers substantially reduced handling requirements compared to the five-day IV oxytetracycline protocol.

Anaplasma marginale Carrier Clearance Chemosterilization

Pharmacokinetic Durability: Sustained Therapeutic Plasma Concentrations for 4-6 Weeks Following Single IM Administration

Following intramuscular administration of imidocarb dipropionate (4.5 mg/kg) in sheep, peak plasma concentrations averaging 7.9 µg/mL are achieved within 4 hours, followed by a biphasic decline with an initial rapid distribution phase and a subsequent very slow terminal elimination phase lasting several weeks, with trace amounts detectable 4 weeks post-treatment [1]. Commercial product data indicate that therapeutic blood concentrations are maintained for 4-6 weeks following a single parenteral administration [2]. This pharmacokinetic profile is distinct from diminazene aceturate and pentamidine, which exhibit significantly shorter durations of action (typically 24-72 hours) [3].

Pharmacokinetics Sustained Release Prophylaxis

Species-Specific Pharmacokinetic Variation: Elimination Rate in Sheep (0.0075 L/h) vs. Goats (0.025 L/h) and Milk Residue Implications

A comparative pharmacokinetic study in lactating small ruminants revealed significant species differences in imidocarb elimination: sheep exhibited a slower elimination rate constant of 0.0075±0.002 L/h compared to 0.025±0.004 L/h in goats (p<0.05), with corresponding differences in volume of distribution (4.18±0.44 vs. 7.68±0.57 L/kg) and mean residence time (9.07±0.77 vs. 14.75±2.20 h) [1]. Importantly, the milk-to-plasma AUC ratio was substantially higher in sheep (2.5±0.45) than in goats (1.26±0.27), indicating greater mammary drug penetration in ovine species and necessitating species-specific milk withdrawal period considerations [1].

Species-Specific Pharmacokinetics Milk Residue Withdrawal Time

Imidocarb Dipropionate: Evidence-Based Application Scenarios in Veterinary Practice and Research


First-Line Treatment of Large Babesia Species Infections in Canines (B. canis, B. vogeli, B. rossi)

Imidocarb dipropionate is the drug of choice for large-form canine babesial species at 6.6 mg/kg IM or SC, with a repeat dose at 2 weeks for a total of two treatments [1]. This regimen is FDA-approved (NADA #141-071) specifically for dogs with clinical signs of babesiosis and/or demonstrated Babesia organisms in blood [2]. Selection of imidocarb over diminazene aceturate or pentamidine in this scenario is supported by its sustained therapeutic duration and established clinical efficacy against large Babesia spp., though it is ineffective against small Babesia species (B. gibsoni, B. conradae) where atovaquone-azithromycin combinations are required [3].

Bovine Anaplasmosis Treatment in Endemic Regions Requiring Superior Efficacy Over Oxytetracycline

For bovine anaplasmosis caused by Anaplasma marginale, imidocarb dipropionate at 3.5 mg/kg IM repeated after 48 hours provides superior therapeutic efficacy compared to both oxytetracycline 20% and diminazene aceturate [1]. This dosing protocol is particularly suitable for clinical cases where rapid parasitemia reduction and clinical recovery are prioritized. However, for chemosterilization of carrier animals (elimination of persistent infection), oxytetracycline may be preferred, achieving 86.67% clearance versus 73.33% with imidocarb, though imidocarb's simpler two-dose IM regimen offers handling advantages [2].

Prophylactic Administration for Livestock Moving into Babesia-Endemic Grazing Areas

The unique pharmacokinetic property of imidocarb dipropionate—sustained therapeutic plasma concentrations for 4-6 weeks following a single IM injection [1]—enables its use as a prophylactic agent for cattle, sheep, and horses being introduced into tick-infested, Babesia-endemic regions. This prolonged duration of action, which is 14- to 42-fold longer than that of diminazene aceturate or pentamidine [2], reduces the frequency of animal handling events and associated labor costs while providing continuous protection during the critical post-introduction period when naive animals are most susceptible to clinical babesiosis.

Ovine Babesiosis Management Where Higher Cure Rates Than Diminazene Are Required

In sheep flocks affected by babesiosis, imidocarb dipropionate provides a 100% parasitological cure rate compared to 80% with diminazene diaceturate [1]. This 20-percentage-point efficacy advantage makes imidocarb the preferred therapeutic choice in high-value breeding stock or in situations where treatment failure carries significant economic consequences. The in vitro potency advantage (EC50 0.08 µg/mL for imidocarb vs. 0.30 µg/mL for diminazene) [2] further supports this selection, though procurement decisions must account for imidocarb's higher per-dose cost and species-specific milk withdrawal considerations in lactating ewes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidocarb Dipropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.